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Compound of Interest

Compound Name: (R)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2390807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with significant potential in

pharmaceutical synthesis and development. Its structural similarity to known adrenergic

agonists and its chiral nature make it a valuable building block for creating stereospecific

therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for

its unambiguous identification, purity assessment, and quality control in drug discovery and

manufacturing processes. This in-depth technical guide provides a comprehensive analysis of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

(R)-2-Amino-2-(m-tolyl)ethanol. The interpretation of the spectral data is grounded in

fundamental principles of spectroscopy and supported by references to established

methodologies.

Molecular Structure and Spectroscopic Correlation
The molecular structure of (R)-2-Amino-2-(m-tolyl)ethanol, with its distinct functional groups

—a primary amine, a primary alcohol, and a meta-substituted aromatic ring—gives rise to a

unique spectroscopic fingerprint. Each analytical technique provides complementary

information, allowing for a complete structural elucidation.

Caption: Molecular structure of (R)-2-Amino-2-(m-tolyl)ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton
Environment
The ¹H NMR spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is predicted to exhibit distinct

signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical

shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups and

the electronic nature of the tolyl moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 t 1H Ar-H

~7.15 d 1H Ar-H

~7.10 s 1H Ar-H

~7.05 d 1H Ar-H

~4.05 dd 1H CH-N

~3.70 dd 1H
CH₂-O

(diastereotopic)

~3.55 dd 1H
CH₂-O

(diastereotopic)

~2.35 s 3H Ar-CH₃

~2.10 br s 3H NH₂, OH

Interpretation and Causality:
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Aromatic Protons (δ 7.05-7.25): The protons on the meta-substituted ring are expected to

appear as a complex multiplet. The substitution pattern breaks the symmetry of the ring,

leading to four distinct signals. Their downfield chemical shifts are characteristic of protons

attached to an aromatic system.

Methine Proton (δ ~4.05): The proton on the chiral carbon (CH-N) is deshielded by both the

adjacent amino group and the aromatic ring, resulting in a downfield shift. It is expected to

appear as a doublet of doublets due to coupling with the diastereotopic methylene protons.

Methylene Protons (δ ~3.55-3.70): The two protons of the CH₂-O group are diastereotopic

due to the adjacent chiral center. Consequently, they are expected to have different chemical

shifts and will appear as a pair of doublets of doublets, each coupling with the methine

proton and with each other (geminal coupling).

Methyl Protons (δ ~2.35): The methyl group on the tolyl ring is a singlet and appears in the

typical region for benzylic protons.[1]

Exchangeable Protons (δ ~2.10): The protons of the amine (NH₂) and hydroxyl (OH) groups

are exchangeable and often appear as a broad singlet. Their chemical shift can vary with

concentration and temperature. Addition of D₂O would cause these signals to disappear,

confirming their assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and chemical environment of

the carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~141.0 Ar-C (quaternary)

~138.5 Ar-C (quaternary)

~129.0 Ar-CH

~128.5 Ar-CH

~127.0 Ar-CH

~124.5 Ar-CH

~68.0 CH₂-OH

~58.0 CH-NH₂

~21.5 Ar-CH₃

Interpretation and Causality:

Aromatic Carbons (δ 124.5-141.0): The six aromatic carbons are expected to show distinct

signals due to the meta-substitution. The quaternary carbons, one bearing the aminoethanol

group and the other the methyl group, will appear further downfield. The chemical shifts of

the protonated aromatic carbons are influenced by the substituent effects of the alkyl and

amino alcohol groups.[2][3]

Methylene Carbon (δ ~68.0): The carbon of the CH₂-OH group is deshielded by the

electronegative oxygen atom.

Methine Carbon (δ ~58.0): The chiral carbon (CH-NH₂) is deshielded by the nitrogen atom

and the aromatic ring.

Methyl Carbon (δ ~21.5): The methyl carbon of the tolyl group appears in the typical upfield

region for alkyl carbons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is expected to show

characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds, as well as aromatic

C=C stretching.

Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2960-2850 Medium Aliphatic C-H stretching

1600, 1490 Medium-Weak Aromatic C=C stretching

1650-1580 Medium N-H bending (scissoring)

1250-1000 Medium C-N and C-O stretching

800-690 Strong
Aromatic C-H out-of-plane

bending

Interpretation and Causality:

O-H and N-H Stretching (3400-3200 cm⁻¹): The presence of both hydroxyl and amino groups

will result in a broad absorption band in this region due to hydrogen bonding. Primary amines

typically show two sharp peaks superimposed on the broad O-H band, corresponding to

symmetric and asymmetric N-H stretching.[4][5][6]

C-H Stretching (3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of aromatic

C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the

methyl and methylene groups.

Aromatic C=C Stretching (1600, 1490 cm⁻¹): These absorptions are characteristic of the

carbon-carbon double bond stretching within the aromatic ring.

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group is

expected in this region.
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C-N and C-O Stretching (1250-1000 cm⁻¹): These bands in the fingerprint region correspond

to the stretching vibrations of the carbon-nitrogen and carbon-oxygen single bonds.

Aromatic C-H Bending (800-690 cm⁻¹): The strong absorption in this region is due to the out-

of-plane bending of the C-H bonds on the meta-substituted aromatic ring, which can be

diagnostic of the substitution pattern.

Caption: Logic diagram for functional group identification from an IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Proposed Fragment

151 Moderate [M]⁺ (Molecular Ion)

121 High [M - CH₂OH]⁺

106 Very High
[M - CH₂OH - NH]⁺ or

[C₇H₇CHNH₂]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is expected to

show a molecular ion peak at m/z 151, corresponding to its molecular weight. The

fragmentation pattern is likely to be dominated by cleavages adjacent to the amino and

hydroxyl groups and the aromatic ring.

Molecular Ion ([M]⁺, m/z 151): The presence of the molecular ion peak confirms the

molecular weight of the compound.
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Loss of CH₂OH (m/z 121): A common fragmentation pathway for amino alcohols is the

cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon

bearing the amino group, leading to the loss of a hydroxymethyl radical.

Formation of m/z 106: This is expected to be the base peak. It can be formed through

multiple pathways, including the loss of a CH₂OH radical followed by the loss of an NH

radical, or through a rearrangement and cleavage to form a substituted benzylic cation. This

fragment is characteristic of phenylethanolamine-type structures.[7]

Tropylium Ion (m/z 91): The formation of the tropylium ion is a common fragmentation for

compounds containing a benzyl group and is a strong indicator of this structural feature.

Phenyl Cation (m/z 77): Loss of the side chain can lead to the formation of the phenyl cation.

Under softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule

[M+H]⁺ at m/z 152 would be the predominant species.

[M]+ (151)

[M-CH2OH]+ (121)
-CH2OH

[C7H7CHNH2]+ (106)-CH2OH, rearrangement

-NH

[C7H7]+ (91)-CHNH2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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